Emtricitabine sulfoxide, also known as Emtricitabine S-oxide, is a chemical compound with the molecular formula . It is primarily recognized as a potential impurity in pharmaceutical formulations of emtricitabine, which is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B. The presence of this compound in emtricitabine preparations is significant for ensuring the purity and stability of these medications, as impurities can affect drug efficacy and safety .
Emtricitabine sulfoxide is classified as a sulfoxide derivative of emtricitabine. It typically arises during the synthesis or storage of emtricitabine due to oxidative processes. As an impurity, it is often studied within the context of pharmaceutical quality control to ensure that drug formulations meet regulatory standards .
The synthesis of emtricitabine sulfoxide involves the oxidation of emtricitabine. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction conditions must be carefully controlled to yield the sulfoxide without excessive formation of other by-products.
In laboratory settings, the oxidation can be conducted under mild conditions to minimize degradation of the parent compound. Although industrial-scale production methods are not extensively documented, the laboratory techniques can potentially be scaled for larger production if required .
Emtricitabine sulfoxide features a distinct molecular structure characterized by a sulfoxide functional group. The key structural components include:
The molecular weight of emtricitabine sulfoxide is approximately 227.24 g/mol. Its structural formula can be represented as follows:
Emtricitabine sulfoxide can participate in several chemical reactions:
These reactions are important for understanding the stability and reactivity of emtricitabine sulfoxide, particularly in pharmaceutical formulations where it may act as an impurity .
The mechanism of action for emtricitabine involves its role as an inhibitor of HIV reverse transcriptase. By inhibiting this enzyme, emtricitabine prevents the transcription of viral RNA into DNA, thereby disrupting the replication cycle of HIV. Emtricitabine sulfoxide, being an impurity, does not exhibit significant antiviral activity but may influence the pharmacokinetics and dynamics of the parent compound when present in formulations .
Emtricitabine sulfoxide exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory and pharmaceutical settings .
Emtricitabine sulfoxide is primarily studied as an impurity in pharmaceutical formulations containing emtricitabine. Its analysis is essential for:
Research into this compound contributes to better understanding drug stability and safety profiles within therapeutic contexts .
Emtricitabine sulfoxide is a chiral oxidation product of the nucleoside reverse transcriptase inhibitor emtricitabine (FTC), formed via sulfoxidation of the parent compound’s thioether moiety. Its molecular formula is C₈H₁₀FN₃O₄S, with a molecular weight of 263.25 g/mol [9]. The compound exists as a mixture of diastereomers due to the stereogenic sulfur atom (R- and S-sulfoxide configurations) and the inherent chirality at the C2ʹ and C5ʹ positions of the oxathiolane ring [7]. The R-isomer (CAS 2101981-64-8) and S-isomer (CID 91800100) are formally designated as:
The sulfoxide group introduces polarity and hydrogen-bonding capacity, altering interactions with biological targets compared to FTC [3].
Solubility and Stability:
Crystallography:
Table 1: Physicochemical Properties of Emtricitabine Sulfoxide
Property | Value/Characteristic | Method |
---|---|---|
Molecular Weight | 263.25 g/mol | Mass Spectrometry |
Boiling Point | 562.8 ± 60.0 °C (predicted) | Computational Modeling |
Density | 2.02 ± 0.1 g/cm³ | Experimental Measurement |
Solubility in Water | High (quantitative data unavailable) | Equilibrium Solubility |
Storage Conditions | 2–8°C; protected from moisture | Stability Studies |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry:
Table 2: Key Spectroscopic Assignments for Emtricitabine Sulfoxide
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.20 (d) | H-1ʹ (anomeric proton) |
δ 8.15 (d) | H-6 (pyrimidine) | |
¹³C NMR | δ 88.2 | C-1ʹ (anomeric carbon) |
δ 158.5 | C-4 (pyrimidine) | |
IR | 1040–1060 cm⁻¹ | S=O stretch |
1690 cm⁻¹ | C=O stretch | |
MS | m/z 264.04 [M+H]⁺ | Molecular ion |
Structural and Functional Differences:
Physicochemical Contrasts:
Role in Drug Development:
Table 3: Comparative Analysis of Emtricitabine and Its Sulfoxide
Property | Emtricitabine (FTC) | Emtricitabine Sulfoxide |
---|---|---|
Molecular Formula | C₈H₁₀FN₃O₃S | C₈H₁₀FN₃O₄S |
Key Functional Group | Thioether (–S–) | Sulfoxide (–S(=O)–) |
Stereocenters | 2 (C2ʹ, C5ʹ) | 3 (C2ʹ, C5ʹ, S) |
Antiviral Activity | Active (NRTI) | Inactive (Impurity) |
Primary Use | HIV therapy | Reference standard for impurity testing |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: